(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-formyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Stereochemical Configuration and Bicyclo[4.2.0]octane Core System
The molecular structure of (6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-formyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is centered around a bicyclo[4.2.0]octane core, which is a hallmark of the cephalosporin scaffold. This core is formally described as a 5-thia-1-azabicyclo[4.2.0]oct-2-ene system, integrating a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring. The stereochemistry at positions 6 and 7, denoted as (6R,7R), is of critical importance, as it dictates the three-dimensional arrangement of the substituents and, by extension, the molecule’s reactivity and biological interaction profile.
The beta-lactam ring, a four-membered cyclic amide, is fused to the dihydrothiazine ring through a shared nitrogen and carbon atom, resulting in a rigid, strained system that is essential for the compound’s activity as a potential beta-lactam antibiotic. The bicyclo[4.2.0]octane system is further functionalized at the 7-position with a bulky acetamido side chain and at the 3-position with a formyl group. The presence of the sulfur atom at position 5 and the nitrogen at position 1 within the bicyclic system confers additional electronic and steric characteristics, influencing both stability and reactivity.
The absolute configuration, as specified by the (6R,7R) designation, aligns with the natural configuration found in most cephalosporins, which is crucial for maintaining the correct orientation of the side chains for biological activity. The rigidity of the bicyclic system ensures that the functional groups at positions 3 and 7 are presented in a defined spatial arrangement, which is a prerequisite for effective interaction with target enzymes such as penicillin-binding proteins.
Stereochemical Configuration: Implications and Determination
The configuration at the 6 and 7 positions of the bicyclo[4.2.0]octane core is determined by stereoselective synthetic strategies, often involving chiral precursors or resolution techniques. The (6R,7R) configuration is essential for the preservation of the pharmacophoric geometry observed in clinically relevant cephalosporins. X-ray crystallography and nuclear magnetic resonance spectroscopy are typically employed to confirm the stereochemistry of such complex molecules, providing detailed information on bond angles, torsional strain, and the overall three-dimensional shape of the molecule.
Experimental studies on related cephalosporin and homopenicillin derivatives have demonstrated that even minor alterations in the stereochemistry at these positions can lead to significant changes in biological activity, underscoring the necessity of precise stereochemical control during synthesis. The rigidity imparted by the bicyclic structure also minimizes conformational flexibility, which is advantageous for maintaining the integrity of the active site during enzymatic interactions.
Bicyclo[4.2.0]octane Core: Structural and Functional Significance
The bicyclo[4.2.0]octane core serves as the foundational framework upon which the functional diversity of cephalosporin derivatives is built. This core imparts several key properties: it provides a rigid, pre-organized scaffold that positions the side chains for optimal interaction with biological targets; it contributes to the overall stability of the molecule, particularly against hydrolytic degradation; and it modulates the electronic environment of the beta-lactam ring, influencing its susceptibility to nucleophilic attack by beta-lactamases.
The fusion of the beta-lactam and dihydrothiazine rings introduces angular strain, which is a driving force behind the reactivity of the beta-lactam carbonyl group. This strain is a double-edged sword: while it enhances the molecule’s ability to acylate the active site serine of penicillin-binding proteins, it also renders the compound susceptible to enzymatic hydrolysis by beta-lactamases. Modifications to the core, such as the introduction of substituents at positions 3 and 7, are therefore employed to balance reactivity with stability, tailoring the compound’s properties for specific therapeutic applications.
Data Table 1: Key Structural Parameters of the Bicyclo[4.2.0]octane Core
| Parameter | Value/Description |
|---|---|
| Core system | 5-thia-1-azabicyclo[4.2.0]oct-2-ene |
| Beta-lactam ring | Four-membered cyclic amide fused to dihydrothiazine |
| Stereochemistry | (6R,7R) |
| Substituents | 3-formyl, 7-acetamido (with further substitution) |
| Strain characteristics | High angular strain, rigid scaffold |
| Biological relevance | Essential for beta-lactam antibiotic activity |
Properties
CAS No. |
376653-37-1 |
|---|---|
Molecular Formula |
C44H34N6O6S2 |
Molecular Weight |
806.9 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetyl]amino]-3-formyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C44H34N6O6S2/c45-43-47-38(49-58-43)34(48-56-44(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33)39(52)46-35-40(53)50-36(30(26-51)27-57-41(35)50)42(54)55-37(28-16-6-1-7-17-28)29-18-8-2-9-19-29/h1-26,35,37,41H,27H2,(H,46,52)(H2,45,47,49)/b48-34-/t35-,41-/m1/s1 |
InChI Key |
LNDYUBQJFIMLCX-DGAOFQHCSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C6=NSC(=N6)N)C(=O)OC(C7=CC=CC=C7)C8=CC=CC=C8)C=O |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=NSC(=N6)N)C(=O)OC(C7=CC=CC=C7)C8=CC=CC=C8)C=O |
Origin of Product |
United States |
Biological Activity
The compound (6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-formyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate represents a complex structure that integrates various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety , which is known for its diverse biological activities, including antimicrobial and anticancer effects. Additionally, the benzhydryl group enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains.
- Antitumor Activity : Some studies suggest that thiadiazole compounds can inhibit cancer cell proliferation by interfering with DNA synthesis.
- Antiviral Activity : Certain derivatives have been evaluated for their effectiveness against viruses such as HIV.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazole ring can interact with enzymes involved in nucleic acid synthesis.
- Interference with Cell Signaling Pathways : The compound may affect pathways critical for cell division and survival.
Antitumor Activity
A study focused on various 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The compound was synthesized and tested for its IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (6R,7R)-Benzhydryl... | HepG2 | 4.37 ± 0.7 |
| (6R,7R)-Benzhydryl... | A549 | 8.03 ± 0.5 |
These results indicate that the compound possesses strong antitumor potential, warranting further investigation into its mechanisms and therapeutic applications .
Antiviral Activity
Another study evaluated the antiviral properties of thiadiazole derivatives against HIV. The compound exhibited moderate inhibitory activity compared to standard antiviral agents like zidovudine:
| Compound | Virus | EC50 (µM) |
|---|---|---|
| (6R,7R)-Benzhydryl... | HIV-1 | >70 |
While the activity was lower than that of established drugs, the structural characteristics suggest potential for optimization .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiadiazole and benzhydryl groups significantly influence biological activity:
- Substituent Variations : Changes in the N-substituents on the thiadiazole ring can enhance or diminish activity.
- Steric Effects : Larger substituents may improve binding affinity to biological targets but could also hinder cellular uptake.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole nucleus exhibit promising antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The compound has demonstrated significant cytotoxicity against several cancer cell lines. A study evaluated its effects on HepG2 (liver cancer) and A549 (lung cancer) cell lines, revealing the following results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (6R,7R)-Benzhydryl... | HepG2 | 4.37 ± 0.7 |
| (6R,7R)-Benzhydryl... | A549 | 8.03 ± 0.5 |
These results indicate strong antitumor potential, warranting further investigation into its mechanisms and therapeutic applications.
Antiviral Activity
The antiviral properties of thiadiazole derivatives have also been explored. In particular, the compound showed moderate inhibitory activity against HIV compared to standard antiviral agents like zidovudine:
| Compound | Virus | EC50 (µM) |
|---|---|---|
| (6R,7R)-Benzhydryl... | HIV-1 | >70 |
While the activity was lower than established drugs, the structural characteristics suggest potential for optimization in future research.
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiadiazole and benzhydryl groups significantly influence biological activity:
Substituent Variations : Changes in the N-substituents on the thiadiazole ring can enhance or diminish activity.
Steric Effects : Larger substituents may improve binding affinity to biological targets but could also hinder cellular uptake.
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of thiadiazole and evaluated their cytotoxic effects on multiple cancer cell lines. The study highlighted that modifications to the benzhydryl group could enhance antitumor efficacy by improving cellular uptake and target interaction.
Case Study 2: Antiviral Screening
Another investigation focused on screening a library of thiadiazole derivatives for antiviral activity against HIV. The findings indicated that while many compounds exhibited weak activity individually, combinations with other antiviral agents showed synergistic effects that warrant further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related cephalosporin derivatives:
Key Findings:
Position 3 Substituents :
- Formyl and Chloromethyl groups increase electrophilicity, favoring nucleophilic reactions (e.g., alkylation or acylation).
- Hydroxymethyl and Hydroxy groups enhance hydrophilicity, improving solubility but reducing membrane permeability.
- Vinyl groups enable polymerization or crosslinking, expanding applications beyond antibiotics (e.g., agrochemicals).
Position 7 Modifications: The 5-amino-1,2,4-thiadiazole moiety in the target compound confers β-lactamase resistance, similar to cefepime’s methoxyimino group. Trityloxyimino and phenylacetamido groups act as protective or stabilizing agents during synthesis.
Stability and Storage :
- Hydrated forms (e.g., pseudopolymorphs in E1040) and hydrochloride salts improve crystallinity but may require controlled storage conditions.
Research Implications
The structural versatility of cephalosporin derivatives underscores their adaptability in drug development. The target compound’s unique combination of a formyl group and thiadiazole-trityl side chain positions it as a promising intermediate for next-generation antibiotics with enhanced stability. Future research should explore:
Q & A
Q. What experimental strategies are recommended for characterizing the polymorphic forms of this compound?
Characterization of pseudopolymorphic forms (e.g., hydrates, anhydrates) requires a combination of X-ray diffractometry (XRD), coulometric moisture analysis, and thermal techniques like differential scanning calorimetry (DSC). For instance, XRD can distinguish lattice contractions during dehydration, while DSC identifies phase transitions linked to water content. Hydration experiments under controlled humidity and vacuum-freeze-drying protocols are critical to mapping stability profiles of different crystalline forms .
Q. How can researchers ensure reproducibility in synthesizing this β-lactam derivative?
Key steps include strict control of reaction conditions (e.g., temperature, solvent purity, and protecting group strategies). For example, the (Z)-configuration of the oxyimino group must be preserved during acylation reactions to maintain bioactivity. Use chiral HPLC or circular dichroism (CD) to verify stereochemical integrity, and monitor intermediates via LC-MS to confirm regioselectivity .
Q. What analytical methods are suitable for detecting dimeric impurities in this compound?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is effective. For instance, reverse-phase C18 columns with gradients of acetonitrile/water (0.1% formic acid) can resolve dimers. Validate methods using spiked samples and compare retention times with synthesized impurity standards .
Advanced Research Questions
Q. How does the hygroscopic nature of this compound influence formulation design?
The compound’s propensity to absorb moisture (e.g., adhesion vs. crystal water) necessitates lyophilization or storage in anhydrous solvents (e.g., DMSO) under inert gas. Pre-formulation studies should include dynamic vapor sorption (DVS) to assess water uptake kinetics and identify stable hydrate forms. Stabilize hygroscopic intermediates by using controlled humidity gloveboxes during synthesis .
Q. What strategies enhance the compound’s activity against β-lactamase-producing pathogens?
Modify the 3-formyl group or the trityloxyimino side chain to sterically hinder β-lactamase binding. For example, introducing bulky substituents (e.g., quinuclidinium groups) or optimizing the thiadiazole ring’s electronic properties can improve resistance profiles. Use MIC assays against resistant strains (e.g., Pseudomonas aeruginosa) and molecular docking to validate interactions with penicillin-binding proteins (PBPs) .
Q. How can researchers resolve contradictions in stability data across different polymorphs?
Contradictions often arise from variable hydration states or lattice defects. Apply accelerated stability testing (40°C/75% RH) for 6 months and compare degradation products via LC-MS. Pair this with computational modeling (e.g., density functional theory) to predict decomposition pathways. For metastable forms, use additives like polyvinylpyrrolidone (PVP) to inhibit phase transitions .
Q. What methodologies validate the stereochemical integrity of the 5-amino-1,2,4-thiadiazol-3-yl group?
Use NOESY NMR to confirm the (Z)-configuration of the oxyimino moiety. For the bicyclic core, single-crystal XRD is definitive. Alternatively, enzymatic assays (e.g., inhibition of E. coli PBPs) can correlate stereochemical purity with bioactivity. Chiral derivatization followed by GC-MS is also effective for quantifying enantiomeric excess .
Methodological Resources
- Spectral Characterization : IR spectroscopy (C=O stretching at ~1770 cm⁻¹) and UV-Vis (λmax ~260 nm for thiadiazole) for structural validation .
- Stability Protocols : Store at -20°C in amber vials with desiccants; avoid freeze-thaw cycles to prevent amorphous phase formation .
- Biological Assays : MIC testing in cation-adjusted Mueller-Hinton broth per CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
